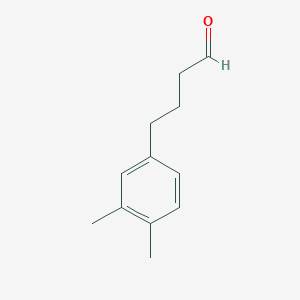

4-(3,4-Dimethylphenyl)butanal

CAS No.: 1082435-13-9

Cat. No.: VC3343631

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082435-13-9 |

|---|---|

| Molecular Formula | C12H16O |

| Molecular Weight | 176.25 g/mol |

| IUPAC Name | 4-(3,4-dimethylphenyl)butanal |

| Standard InChI | InChI=1S/C12H16O/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-9H,3-5H2,1-2H3 |

| Standard InChI Key | KPQWIOUGNJXDRY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)CCCC=O)C |

| Canonical SMILES | CC1=C(C=C(C=C1)CCCC=O)C |

Introduction

Chemical Properties and Characteristics

Physical Properties

4-(3,4-Dimethylphenyl)butanal exhibits physical properties typical of aromatic aldehydes with medium-chain length. While specific physical data for this exact compound is limited in the research results, its properties can be inferred from structurally similar compounds.

The presence of the 3,4-dimethyl substitution pattern on the phenyl ring likely influences its solubility profile, making it more lipophilic than unsubstituted phenylbutanal. The compound would be expected to have limited water solubility but good solubility in organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide .

Spectroscopic Properties

The spectroscopic identification of 4-(3,4-Dimethylphenyl)butanal would typically involve:

-

IR Spectroscopy: A characteristic strong absorption band for the aldehyde C=O stretch would be expected around 1720-1740 cm^-1, similar to other aromatic aldehydes .

-

NMR Spectroscopy: The ^1H-NMR spectrum would show distinctive signals for:

Reactivity Profile

The reactivity of 4-(3,4-Dimethylphenyl)butanal is primarily determined by its aldehyde functional group, which can participate in various transformations:

-

Oxidation to the corresponding carboxylic acid (4-(3,4-dimethylphenyl)butanoic acid)

-

Reduction to the corresponding alcohol

-

Aldol condensation reactions

-

Formation of imines with primary amines

-

Wittig reactions to form alkenes

-

Addition reactions with nucleophiles

The dimethyl substitution on the phenyl ring enhances electron density, potentially influencing the reactivity of the aromatic system in electrophilic aromatic substitution reactions.

Synthesis Methods

Oxidation of 4-(3,4-Dimethylphenyl)butanol

The primary alcohol corresponding to our target compound could be oxidized using oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions to yield the aldehyde.

Reduction of 4-(3,4-Dimethylphenyl)butanoic Acid

The corresponding carboxylic acid (4-(3,4-dimethylphenyl)butanoic acid) could be reduced to the aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) followed by careful hydrolysis, or more directly using diisobutylaluminum hydride (DIBAL-H) .

Homologation of 3,4-Dimethylbenzaldehyde

A Wittig reaction followed by hydroboration-oxidation or hydroformylation of 3,4-dimethylstyrene could potentially yield the target compound.

Comparative Analysis with Related Compounds

Structural Comparisons

Several compounds share structural similarities with 4-(3,4-Dimethylphenyl)butanal. The table below highlights key differences and similarities:

Reactivity Comparisons

The reactivity differences between 4-(3,4-Dimethylphenyl)butanal and related compounds stem primarily from their different functional groups:

Analytical Methods for Characterization

Chromatographic Analysis

For analysis and purification of 4-(3,4-Dimethylphenyl)butanal, several chromatographic techniques would be appropriate:

-

High-Performance Liquid Chromatography (HPLC): Using a C18 reversed-phase column with a gradient of water/acetonitrile or water/methanol as the mobile phase.

-

Gas Chromatography (GC): Suitable for analysis of the volatile aldehyde, potentially coupled with mass spectrometry (GC-MS) for structural confirmation .

-

Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment, as mentioned in analytical protocols for related compounds .

Spectroscopic Identification

Complete characterization of 4-(3,4-Dimethylphenyl)butanal would typically include:

-

Mass Spectrometry: Expected to show a molecular ion peak at m/z 192, corresponding to the molecular formula C12H16O.

-

Infrared Spectroscopy: Key bands would include the C=O stretch of the aldehyde (1720-1740 cm^-1), aromatic C=C stretches (1600-1400 cm^-1), and C-H stretches for aromatic, aldehyde, and aliphatic hydrogens.

-

NMR Spectroscopy: Both ^1H and ^13C NMR would provide detailed structural information, with characteristic signals as described earlier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume